
Dipropyl 5-aminobenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl 5-aminobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C14H19NO4 It is a derivative of 5-aminobenzene-1,3-dicarboxylic acid, where the carboxyl groups are esterified with propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 5-aminobenzene-1,3-dicarboxylate typically involves the esterification of 5-aminobenzene-1,3-dicarboxylic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the esterification reaction is carried out under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Dipropyl 5-aminobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Dipropyl 5-hydroxybenzene-1,3-dicarboxylate.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Dipropyl 5-aminobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of materials with specific properties, such as metal-organic frameworks (MOFs) for gas storage and separation
Mechanism of Action
The mechanism of action of dipropyl 5-aminobenzene-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester groups can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-aminobenzene-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of propyl.
Diethyl 5-aminobenzene-1,3-dicarboxylate: Similar structure but with ethyl ester groups.
Dipropyl 5-hydroxybenzene-1,3-dicarboxylate: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
Dipropyl 5-aminobenzene-1,3-dicarboxylate is unique due to its specific ester groups, which can influence its reactivity and solubility. The presence of the amino group allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
143452-15-7 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
dipropyl 5-aminobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-3-5-18-13(16)10-7-11(9-12(15)8-10)14(17)19-6-4-2/h7-9H,3-6,15H2,1-2H3 |
InChI Key |
AFBUDXJBPLGUJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


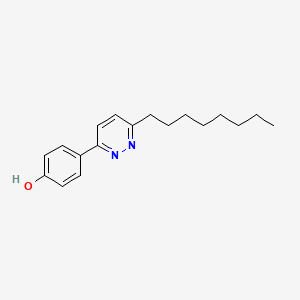
![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)
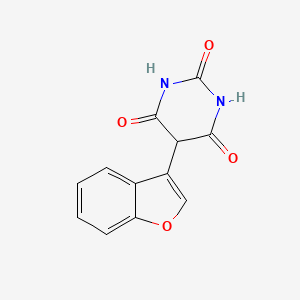
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
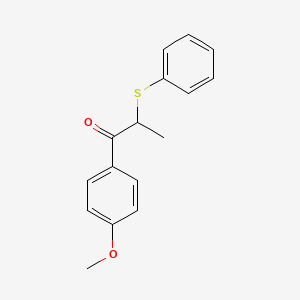
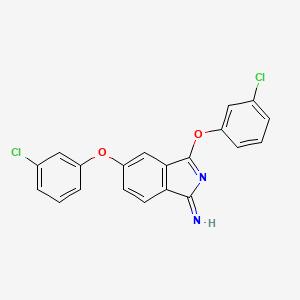
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
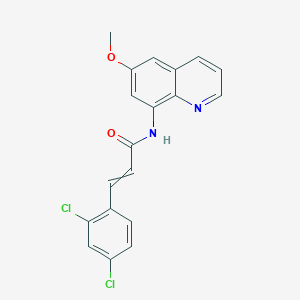
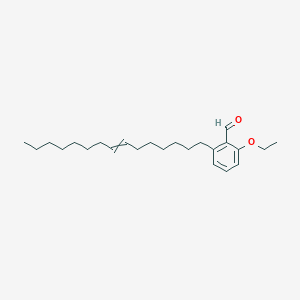
![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)

![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)
